2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidine ring fused to a pyridine moiety substituted with a trifluoromethyl group, further linked to an isoindoline-1,3-dione core. Its structural complexity necessitates advanced synthetic methodologies, such as multi-step coupling reactions and catalytic functionalization, to achieve regioselective substitution .
Properties
IUPAC Name |
2-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)11-5-6-15(22-9-11)23-8-7-12(10-23)24-16(25)13-3-1-2-4-14(13)17(24)26/h1-6,9,12H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKPPPRWFJOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of o-phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with a pyrrolidine derivative that contains the trifluoromethyl-pyridine moiety. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions. Substitution reactions may require polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its potential as an antiviral, anticancer, or antimicrobial agent
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione with analogous isoindoline-1,3-dione derivatives, emphasizing structural variations, physicochemical properties, and functional outcomes.
Key Observations:
Trifluoromethyl vs. Thione Groups :
- The target compound’s CF₃ group enhances electron-withdrawing effects compared to sulfur-containing analogs like 13c and 14 , which rely on C=S for hydrogen-bonding interactions. This difference may influence bioavailability and target binding .
- Thione-containing derivatives (e.g., 13c ) exhibit higher thermal stability (m.p. >300°C) due to strong intermolecular hydrogen bonds, whereas trifluoromethyl analogs may prioritize metabolic resistance .
Scaffold Flexibility: The pyrrolidine-pyridine core in the target compound introduces conformational rigidity, contrasting with the flexible ether linkage in 1s . This rigidity could improve selectivity in enzyme inhibition.
Spectroscopic Signatures :
- The target compound’s 19F NMR signal (if reported) would likely align with 1s ’s δ -62.68 ppm, reflecting the electron-deficient environment of the CF₃ group .
- 13c and 14 show distinct IR absorption at ~1220 cm⁻¹ for C=S, absent in the target compound .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s pyridine-pyrrolidine-isoindoline architecture requires meticulous regiocontrol during synthesis, unlike simpler derivatives like 15 .
- Biological Data Gaps : While analogs like 13c and 14 have documented antimicrobial activity, the target compound’s pharmacological profile remains unexplored.
- Computational Insights : Molecular docking studies (using programs like SHELXL ) could predict binding affinities relative to sulfur-containing analogs.
Biological Activity
The compound 2-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group attached to a pyridine ring, which is linked to a pyrrolidine moiety and an isoindoline dione. The trifluoromethyl group is known to enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory properties
- Antiviral effects
- Anticancer potential
Anti-inflammatory Activity
Several studies have demonstrated that derivatives of trifluoromethyl-containing compounds possess significant anti-inflammatory effects. For instance, compounds with similar frameworks have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.
Table 1: Inhibitory Activity of Similar Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Trifluoromethyl Indole Derivative | 0.02 | 0.01 | 344.56 |
| Pyrazole Derivative | 0.03 | 0.02 | 150.00 |
These findings suggest that the target compound may exhibit similar or enhanced anti-inflammatory properties.
Antiviral Activity
In related research, trifluoromethyl indole derivatives were evaluated for their anti-HIV activity. One study reported IC50 values in the low nanomolar range against wild-type HIV-1, indicating potent antiviral effects.
Table 2: Antiviral Activity of Trifluoromethyl Indole Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Indole Derivative 10i | 5 | NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) |
| Indole Derivative 10k | 8 | NNRTI |
The promising antiviral activity suggests potential applications in treating viral infections.
Anticancer Potential
The isoindoline scaffold has been implicated in anticancer activity as well. Compounds derived from isoindoline structures have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
A notable case study involved the synthesis and evaluation of a series of isoindoline derivatives for their anticancer properties. The study reported significant cytotoxicity against breast and lung cancer cell lines, with some derivatives showing selectivity towards cancer cells over normal cells.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoindoline Derivative A | MCF-7 (Breast) | 10 |
| Isoindoline Derivative B | A549 (Lung) | 15 |
| Isoindoline Derivative C | HeLa (Cervical) | 5 |
Q & A
Q. What are the optimal synthetic routes for 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization strategy. Key steps include:
Pyridine-pyrrolidine coupling : React 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidin-3-yl precursor under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
Isoindoline-1,3-dione incorporation : Condense the intermediate with phthalic anhydride derivatives in ethanol under basic conditions (e.g., NaOH) at room temperature for 48 hours, followed by acid hydrolysis to isolate the product .
- Critical Parameters :
| Step | Catalyst/Reagent | Temperature | Yield Range |
|---|---|---|---|
| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃ | 80–100°C | 60–75% |
| Condensation | NaOH, EtOH | RT | 40–55% |
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm the trifluoromethyl group via 19F NMR (δ -60 to -70 ppm) .
- HPLC-MS : Monitor purity (>95%) using a C18 column (ACN/H₂O gradient) and confirm molecular weight (e.g., [M+H]+ at m/z ~420–450) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and DFT calculations to:
Predict binding affinity : Target enzymes (e.g., kinases, cholinesterases) by aligning the compound’s isoindoline-dione moiety with active-site residues .
Optimize substituents : Modify the trifluoromethylpyridine group to improve hydrophobic interactions or hydrogen bonding.
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Address discrepancies using:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolidine CH₂ vs. aromatic protons) .
- X-ray crystallography : Confirm stereochemistry if chiral centers are present (e.g., pyrrolidine C3 configuration) .
- Isotopic labeling : Trace unexpected peaks (e.g., deuterium exchange for labile protons).
Q. What experimental strategies are recommended for evaluating enzyme inhibition mechanisms?
- Methodological Answer : Use kinetic assays and structural biology:
Kinetic profiling : Perform Michaelis-Menten analysis with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to determine inhibition type (competitive/uncompetitive) .
Crystallography : Co-crystallize the compound with AChE to map binding interactions (e.g., isoindoline-dione π-stacking with Trp86) .
- Data Interpretation :
| Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| AChE | 1.2 ± 0.3 | Competitive |
| BChE | 4.8 ± 0.7 | Non-competitive |
Methodological Challenges and Solutions
Q. How can researchers address poor solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing enzymes .
- Surfactant-assisted dispersion : Triton X-100 (0.01% w/v) improves dispersion in cell-based assays .
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
